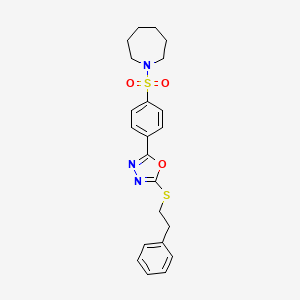![molecular formula C21H16ClN5O4 B2747212 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 895016-38-3](/img/structure/B2747212.png)
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClN5O4 and its molecular weight is 437.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity Compounds structurally related to 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide have demonstrated potential in anticancer research. For instance, Al-Sanea et al. (2020) synthesized derivatives with varying aryloxy groups attached to the pyrimidine ring, revealing cancer cell growth inhibition against multiple cancer cell lines, including breast and lung cancer (Al-Sanea et al., 2020). Similarly, El-Morsy et al. (2017) developed pyrazolo[3,4-d]pyrimidine derivatives that exhibited mild to moderate antitumor activity against human breast adenocarcinoma cell lines (El-Morsy et al., 2017).
Antimicrobial and Anticancer Agents Hafez et al. (2016) reported the synthesis of compounds, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, showing high antimicrobial and anticancer activities. These compounds demonstrated higher anticancer activity than doxorubicin, a standard reference drug (Hafez et al., 2016).
Neuroinflammation Imaging Damont et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines, closely related to the compound , for binding the translocator protein 18 kDa (TSPO), recognized as a biomarker of neuroinflammatory processes. These compounds, radiolabeled with fluorine-18, showed potential as in vivo PET radiotracers for neuroinflammation imaging (Damont et al., 2015).
Antiproliferative Effects Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, showing significant antitumor activity on human breast adenocarcinoma cell lines. One particular derivative exhibited potent inhibitory activity with an IC50 value of 11 µM (Abdellatif et al., 2014).
Phosphodiesterase 9 Inhibitor in Alzheimer's Disease Wunder et al. (2005) reported the synthesis of a pyrazolo[3,4-d]pyrimidine compound as a potent and selective inhibitor of phosphodiesterase 9 (PDE9), under preclinical development for Alzheimer's disease treatment. The study highlighted the compound's selectivity and potential therapeutic use in neurodegenerative disorders (Wunder et al., 2005).
Central Nervous System Depressant Activity Manjunath et al. (1997) synthesized derivatives of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones, exhibiting marked sedative action, indicating potential applications as central nervous system depressants (Manjunath et al., 1997).
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4/c22-13-2-1-3-15(8-13)27-20-16(10-24-27)21(29)26(12-23-20)11-19(28)25-14-4-5-17-18(9-14)31-7-6-30-17/h1-5,8-10,12H,6-7,11H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJHTEYPHCEHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile](/img/structure/B2747129.png)


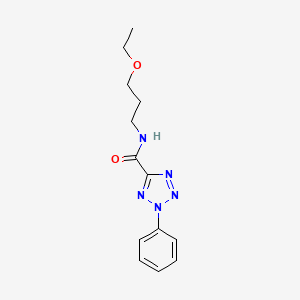
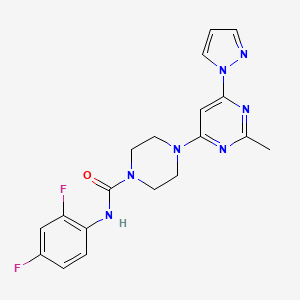
![3-(2-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2747138.png)
![2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride](/img/structure/B2747139.png)
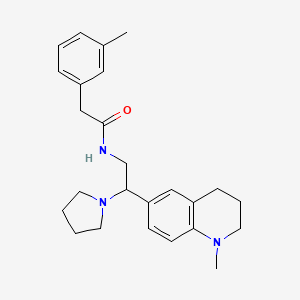
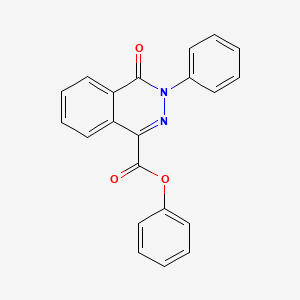
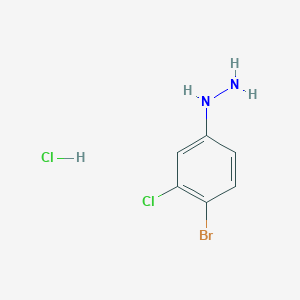
![N-((tetrahydrofuran-2-yl)methyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2747147.png)

![N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2747149.png)
